3-fluoro-4-methoxy-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}benzamide
Description
The compound 3-fluoro-4-methoxy-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}benzamide is a benzamide derivative featuring a fluorinated aromatic ring, a methoxy substituent, and a pyrrolidine-linked pyridinyl-oxadiazole moiety. Its design incorporates multiple pharmacophoric elements:
- Fluorine at the 3-position enhances metabolic stability and membrane permeability.
- Methoxy group at the 4-position modulates electronic and steric properties.
- 1,2,4-Oxadiazole serves as a bioisostere for ester or amide groups, enhancing resistance to enzymatic degradation .
This compound’s structural complexity suggests applications in kinase inhibition or GPCR modulation, akin to analogs in the provided evidence (e.g., triazolo-oxazine derivatives in patents ).
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3/c1-12-23-20(29-25-12)14-4-6-18(22-10-14)26-8-7-15(11-26)24-19(27)13-3-5-17(28-2)16(21)9-13/h3-6,9-10,15H,7-8,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGIINNRSUWXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Aromatic Rings
Target Compound vs. 5-Fluoro-N-(2-Methoxy-4-Methylpyridin-3-yl)-Benzamide ()
- Target : 3-Fluoro-4-methoxy on benzamide.
- Analog : 5-Fluoro with trifluoropropyl and triazolo-oxazine.
- Impact :
Target Compound vs. 2-Fluoro-N-Isopropylbenzamide (Example 53, )
- Target : Fluorine at position 3.
- Analog : Fluorine at position 2 with isopropylamide.
- Impact: 2-Fluoro substitution may alter steric hindrance, affecting binding affinity.
Heterocyclic Moieties and Bioactivity
Target Compound vs. Pyridinyl-Oxadiazole vs. Imidazo-Pyrimidine ()
- Target : Pyridinyl-oxadiazole linked to pyrrolidine.
- Analog : Imidazo[1,2-a]pyrimidine in 3-fluoro-N-(4-{7-methylimidazo...}phenyl)benzamide.
- Impact :
Target Compound vs. Triazolo-Oxazine Derivatives ()
Physicochemical Properties
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